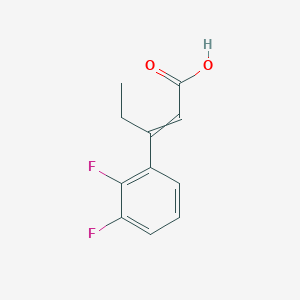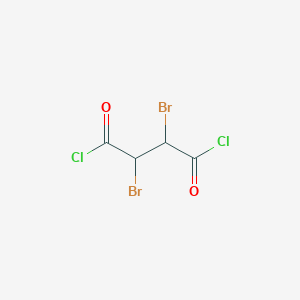
2,3-Dibromobutanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromobutanedioyl dichloride is a chemical compound with the molecular formula C₄H₂Br₂Cl₂O₂. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a butanedioyl (succinyl) backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutanedioyl dichloride typically involves the bromination of butanedioyl dichloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butanedioyl backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromobutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dibromobutanedioyl derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized butanedioyl derivatives, while reduction and oxidation reactions can produce different brominated or chlorinated compounds.
Scientific Research Applications
2,3-Dibromobutanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2,3-Dibromobutanedioyl dichloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biological systems, it can interact with proteins and enzymes, leading to modifications that affect their function.
Comparison with Similar Compounds
2,3-Dibromobutanedioyl dichloride can be compared with other similar compounds such as:
2,3-Dichlorobutanedioyl dichloride: Similar in structure but with chlorine atoms instead of bromine.
2,3-Dibromosuccinic acid: Lacks the dichloride functionality but has similar bromine substitution.
Succinyl chloride: A simpler compound with only chlorine atoms and no bromine.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
856196-55-9 |
|---|---|
Molecular Formula |
C4H2Br2Cl2O2 |
Molecular Weight |
312.77 g/mol |
IUPAC Name |
2,3-dibromobutanedioyl dichloride |
InChI |
InChI=1S/C4H2Br2Cl2O2/c5-1(3(7)9)2(6)4(8)10/h1-2H |
InChI Key |
JIFATMSCIHKDCF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)Cl)Br)(C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
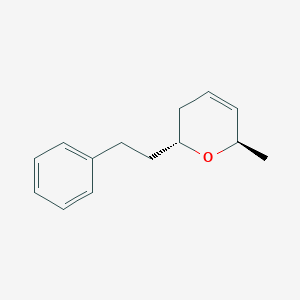
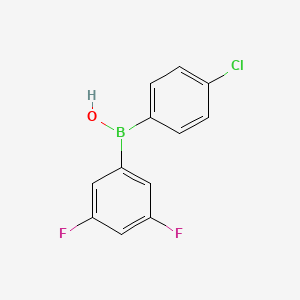
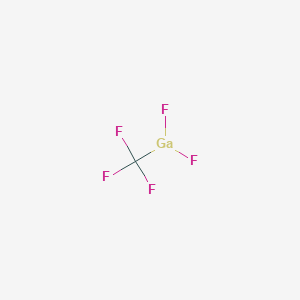
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
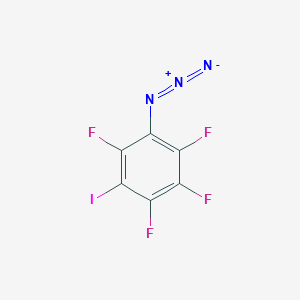

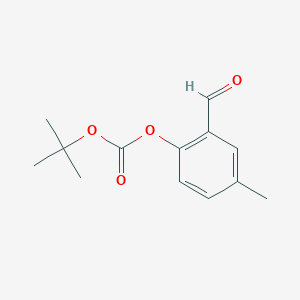
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
